molecular formula C92H150N22O25 B136306 Ac-Aib-Pro-Aib-Ala-Aib-Ala-Gln-Aib-Val-Aib-Gly-Leu-Aib-Pro-Val-Aib-Aib-Glu-Gln-D-Phe-ol CAS No. 27061-78-5

Ac-Aib-Pro-Aib-Ala-Aib-Ala-Gln-Aib-Val-Aib-Gly-Leu-Aib-Pro-Val-Aib-Aib-Glu-Gln-D-Phe-ol

Cat. No.: B136306
CAS No.: 27061-78-5
M. Wt: 1964.3 g/mol
InChI Key: LGHSQOCGTJHDIL-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Alamethicin, a channel-forming peptide antibiotic, is produced by the fungus Trichoderma viride . It belongs to the class of antimicrobial peptides (AMPs) that interact with cell membranes . The primary targets of Alamethicin are the cell membranes of various organisms, including bacteria, viruses, fungi, parasites, and even cancer cells .

Mode of Action

Alamethicin interacts with cell membranes through a mechanism known as the barrel-stave mode . In this mode, conducting pores in the membrane are formed by parallel bundles of three to twelve helical Alamethicin monomers surrounding a central, water-filled pore . This pore formation disrupts the normal function of the cell membrane, leading to cell death .

Biochemical Pathways

Alamethicin is part of the peptaibol peptides, which contain the non-proteinogenic amino acid residue Aib (2-aminoisobutyric acid) . This residue strongly induces the formation of alpha-helical structure . Alamethicin biosynthesis is hypothesized to be catalyzed by Alamethicin synthase, a Nonribosomal peptide synthase (NRPS) first isolated in 1975 .

Pharmacokinetics

Alamethicin is used to activate UGTs in human liver microsomes . An Alamethicin-microsomal activated system in which both CYPs and UGTs are active can be used for studies of metabolic stability and in vitro metabolite profiling . For compounds with minor or no glucuronidation, the metabolic stability remained similar between the co-activating CYPs and UGTs microsomal system and the conventional CYPs microsomal incubation procedure .

Result of Action

The result of Alamethicin’s action is the disruption of the cell membrane, leading to cell death . In plants, Alamethicin has been shown to be a potent elicitor of the biosynthesis of volatile compounds . It also induces tendril coiling in various species like Pisum, Lathyrus, and Bryonia .

Action Environment

The action of Alamethicin can be influenced by environmental factors. For instance, the localized pH change in proximity to the bilayer modulates the membrane potential and thus induces a decrease in both the tilt and the bend angles of the two helices in Alamethicin . This indicates a potential mode for the plant to avoid negative effects of Alamethicin on plant growth and localizes the point of potential damage and response .

Biochemical Analysis

Biochemical Properties

Alamethicin is known to function as an antibiotic . The peptides self-associate in biological membranes, form an ion channel, and then induce cell death by leaking intracellular contents through a transmembrane pore of an ion channel . It has been shown that at a small concentration which is below the threshold value, Alamethicin participates in the formation of nanoscale lipid-mediated clusters of guest lipid-like molecules in the membrane .

Cellular Effects

In control (non-cellulase treated) seedlings, Alamethicin-dependent PrI fluorescence was seen in the nuclei and cytoplasm, but not the cell wall, in the root apical meristem and extension zone . Cell staining decreased with increasing vacuole size further up in the extension zone .

Molecular Mechanism

Alamethicin is a voltage-gated, ion channel-forming peptide . Above a threshold concentration, Alamethicin forms pores across the membrane, providing a mechanism of its antimicrobial action . In the transmembrane state, it is known to form pores in the membrane, which is generally believed to determine its antimicrobial properties .

Temporal Effects in Laboratory Settings

The conformation and its thermal stability of Alamethicin-A6 and -U6 in ethanol were investigated using proton nuclear magnetic resonance (NMR) spectroscopy . The helices are maintained up to 66 °C at least .

Metabolic Pathways

Alamethicin, a pore-forming peptide, was used to activate UGTs in human liver microsomes . An Alamethicin-microsomal activated system in which both CYPs and UGTs were active can be used for studies of metabolic stability and in vitro metabolite profiling .

Transport and Distribution

Alamethicin is known to form pores in the membrane, which is generally believed to determine its antimicrobial properties . This suggests that Alamethicin is transported and distributed within cells and tissues through these pores.

Properties

IUPAC Name

4-[[2-[[2-[[2-[[1-[2-[[2-[[2-[[2-[[2-[[2-[[2-[2-[[2-[2-[[2-[[1-(2-acetamido-2-methylpropanoyl)pyrrolidine-2-carbonyl]amino]-2-methylpropanoyl]amino]propanoylamino]-2-methylpropanoyl]amino]propanoylamino]-5-amino-5-oxopentanoyl]amino]-2-methylpropanoyl]amino]-3-methylbutanoyl]amino]-2-methylpropanoyl]amino]acetyl]amino]-4-methylpentanoyl]amino]-2-methylpropanoyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoyl]amino]-2-methylpropanoyl]amino]-2-methylpropanoyl]amino]-5-[[5-amino-1-[(1-hydroxy-3-phenylpropan-2-yl)amino]-1,5-dioxopentan-2-yl]amino]-5-oxopentanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C92H150N22O25/c1-47(2)43-58(72(127)108-92(24,25)84(139)113-41-29-33-59(113)73(128)103-65(48(3)4)75(130)111-90(20,21)82(137)112-89(18,19)80(135)102-56(37-40-64(120)121)70(125)101-55(35-38-61(93)117)69(124)98-54(46-115)44-53-31-27-26-28-32-53)99-63(119)45-95-77(132)85(10,11)110-76(131)66(49(5)6)104-81(136)88(16,17)107-71(126)57(36-39-62(94)118)100-67(122)50(7)96-78(133)86(12,13)106-68(123)51(8)97-79(134)87(14,15)109-74(129)60-34-30-42-114(60)83(138)91(22,23)105-52(9)116/h26-28,31-32,47-51,54-60,65-66,115H,29-30,33-46H2,1-25H3,(H2,93,117)(H2,94,118)(H,95,132)(H,96,133)(H,97,134)(H,98,124)(H,99,119)(H,100,122)(H,101,125)(H,102,135)(H,103,128)(H,104,136)(H,105,116)(H,106,123)(H,107,126)(H,108,127)(H,109,129)(H,110,131)(H,111,130)(H,112,137)(H,120,121)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGHSQOCGTJHDIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)NC(C)(C)C(=O)N1CCCC1C(=O)NC(C(C)C)C(=O)NC(C)(C)C(=O)NC(C)(C)C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)N)C(=O)NC(CC2=CC=CC=C2)CO)NC(=O)CNC(=O)C(C)(C)NC(=O)C(C(C)C)NC(=O)C(C)(C)NC(=O)C(CCC(=O)N)NC(=O)C(C)NC(=O)C(C)(C)NC(=O)C(C)NC(=O)C(C)(C)NC(=O)C3CCCN3C(=O)C(C)(C)NC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C92H150N22O25
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1964.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

27061-78-5
Record name Alamethicin
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.121.626
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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